molecular formula C18H14O5 B042230 6-Deoxyjacareubin CAS No. 16265-56-8

6-Deoxyjacareubin

Cat. No. B042230
CAS RN: 16265-56-8
M. Wt: 310.3 g/mol
InChI Key: NHNIESSJWQBRJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-Deoxyjacareubin, such as per-6-deoxy-6-iodo-β-cyclodextrin, has seen significant improvements. An efficient, repeatable method suitable for large-scale preparation involves adding methanol instead of removing DMF before pH adjustment, demonstrating simplicity and efficiency superior to previous methods (Feng et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-Deoxyjacareubin and related compounds is crucial for understanding their chemical behavior and potential applications. Studies on nitrogen heterocycles, an important structural component in pharmaceuticals, reveal that 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting the significance of such structures in drug design and synthesis (Vitaku et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 6-Deoxyjacareubin and its derivatives often entail complex interactions and transformations. The reactivity and stability of heterogeneous metal catalysts in deoxygenation processes, for instance, are critical for bio-oil upgrading, demonstrating the compound's involvement in significant chemical reactions (Lup et al., 2017).

Physical Properties Analysis

The physical properties of 6-Deoxyjacareubin derivatives, such as those of coordination polymers based on Pb(II) and Bi(III) centers, are influenced by heteroaromatic carboxylate linkers. These properties are pivotal for applications in luminescence, gas adsorption, and catalysis, among others, showcasing the material's versatility and potential for innovative applications (Barszcz et al., 2021).

Chemical Properties Analysis

The chemical properties of 6-Deoxyjacareubin, including antioxidant capacity and reactivity towards various chemical reagents, play a significant role in its application across different domains. Studies on the antioxidant capacity assays, for instance, provide insights into the compound's potential in food science and pharmaceuticals, emphasizing the importance of understanding its chemical behavior (Huang et al., 2005).

Scientific Research Applications

  • Neurodegenerative Disease Therapy : A study by Hoshino, Matsuzawa, and Takahashi (2020) in "Neuroscience Research" highlights the potential of 6-deoxyjacareubin in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). This compound shows promise in preventing hypoxia-induced cell death, which is crucial in the progression of such diseases (Hoshino, Matsuzawa, & Takahashi, 2020).

  • Cancer Research : Dai et al. (2013) in "Archiv der Pharmazie" synthesized 6Deoxyisojacareubin and found it to be a potent inhibitor of protein kinase C, showing moderate inhibitory activity against the QGY-7703 cell line. This suggests its potential in cancer drug development (Dai et al., 2013).

  • Chemical Synthesis and Differentiation : Locksley, Quillinan, and Scheinmann (1971) in the "Journal of The Chemical Society C: Organic" reported the unambiguous synthesis of 6-deoxyjacareubin and related xanthones from Guttiferae extracts. This study enables the differentiation of linear pyranoxanthone from its angular isomer, contributing to chemical classification and analysis (Locksley, Quillinan, & Scheinmann, 1971).

  • Structural Analysis : A study on the structure of 6-Deoxyjacareubin found in Vismia latifolia by Doriguetto et al. (2001) in "Acta Crystallographica Section C-crystal Structure Communications" provided insights into its chemical structure, consisting of four six-membered rings and a distorted chair conformation (Doriguetto et al., 2001).

  • Antibacterial Properties : Ambarwati et al. (2020) in the "Indonesian Journal of Chemistry" discovered that 6-deoxyjacareubin, extracted from Garcinia latissima Miq. fruit, exhibited weak antibacterial activity against Bacillus subtilis. This finding opens avenues for exploring its use in antibacterial applications (Ambarwati et al., 2020).

properties

IUPAC Name

5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNIESSJWQBRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167420
Record name 6-Deoxyjacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Deoxyjacareubin

CAS RN

16265-56-8
Record name 6-Deoxyjacareubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16265-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deoxyjacareubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxyjacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
AC Doriguetto, MH Santos, JA Ellena… - … Section C: Crystal …, 2001 - scripts.iucr.org
The natural compound 5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6(2H)-one (6-deoxyjacareubin), C18H14O5, was isolated from leaves of Vismia latifolia (Guttiferae family). The …
Number of citations: 15 scripts.iucr.org
NSS Ambarwati, B Elya, A Malik… - Indonesian Journal …, 2020 - repository.ubaya.ac.id
… as 6-deoxyjacareubin, which is a new compound from Garcinia latissima Miq. The 6-deoxyjacareubin … According to in silico approach to the docking study, 6deoxyjacareubin showed …
Number of citations: 3 repository.ubaya.ac.id
T Hoshino, S Matsuzawa, R Takahashi - Neuroscience Research, 2021 - Elsevier
… by 6-deoxyjacareubin might protect motor neurons in ALS. Here, we show that 6-deoxyjacareubin … Administration of 6-deoxyjacareubin to this familial ALS model significantly attenuated …
Number of citations: 1 www.sciencedirect.com
HD Locksley, AJ Quillinan… - Journal of the Chemical …, 1971 - pubs.rsc.org
… Unambiguous syntheses are described of 6-deoxyjacareubin (1 ) and ether derivatives of … of the structure of 6-deoxyjacareubin. Unambiguous total syntheses of 6-deoxyjacareubin (1) …
Number of citations: 23 pubs.rsc.org
DJ Wei, WL Mei, HM Zhong, YB Zeng… - Journal of Asian …, 2011 - Taylor & Francis
… the isolation of a new prenylated xanthone, named caloxanthone Q (1), together with three known compounds, 2-deprenylrheediaxanthone B (2), jacareubin (3), and 6-deoxyjacareubin …
Number of citations: 16 www.tandfonline.com
NSS Ambarwati, A Azminah, I Ahmad - Pharmacognosy Journal, 2022 - researchgate.net
… The purpose of this study was to test the compounds friedelin, 6-deoxyjacareubin, amentoflavone, and Robusta flavone, which are isolates from the G. latissima Miq plant. In silico …
Number of citations: 6 www.researchgate.net
SS Teh, GCL Ee, SH Mah, YM Lim, Z Ahmad - Molecules, 2013 - mdpi.com
… Meanwhile, the monopyrano derivative, 6-deoxyjacareubin (6) … 6-Deoxyjacareubin (6), with a fused monopyrano ring and … of a monopyrano ring in 6-deoxyjacareubin (6) and a furano …
Number of citations: 39 www.mdpi.com
HD Locksley, AJ Quillinan… - Journal of the Chemical …, 1969 - pubs.rsc.org
… Two new methods for the introduction of a 3,3-dimethylallyl group ortho- to a phenolic hydroxy-group and their application to the synthesis of dihydro-6-deoxyjacareubin … Two …
Number of citations: 2 pubs.rsc.org
B Yi, L Hu, W Mei, K Zhou, H Wang, Y Luo, X Wei… - Molecules, 2011 - mdpi.com
An activity-directed fractionation and purification process was used to isolate antioxidant components from cassava stems produced in Hainan. The ethyl acetate and n-butanol fractions …
Number of citations: 124 www.mdpi.com
I bin Jantan, J Jalil, NM Abd. Warif - Pharmaceutical biology, 2001 - Taylor & Francis
… The compounds, 6-deoxyjacareubin, 2-(methylbut-2-enyl)-1,3,5-trihydoxyxanthone and 2-(3-methylbut-2-enyl)-1,3,5,6-tetrahydroxyxanthone isolated from C. inophyllum inhibited 3 H-…
Number of citations: 21 www.tandfonline.com

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